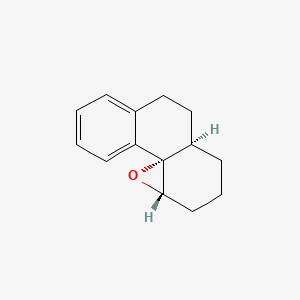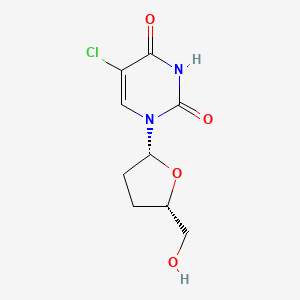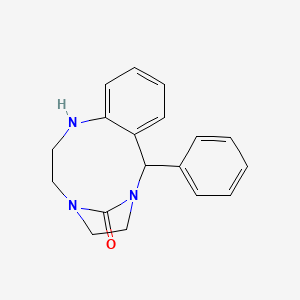
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one is a complex organic compound with a unique structure that includes a benzotriazecin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include amines, aldehydes, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one: This compound has a similar hexahydro structure but differs in its functional groups and overall reactivity.
(1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene: Another compound with a hexahydro structure, but with different substituents and chemical properties.
Uniqueness
8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one is unique due to its benzotriazecin ring system and the presence of a phenyl group
Propiedades
Número CAS |
76896-26-9 |
|---|---|
Fórmula molecular |
C18H19N3O |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-phenyl-1,9,12-triazatricyclo[10.2.1.03,8]pentadeca-3,5,7-trien-15-one |
InChI |
InChI=1S/C18H19N3O/c22-18-20-11-10-19-16-9-5-4-8-15(16)17(21(18)13-12-20)14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 |
Clave InChI |
RHKPCZPSRMHZPT-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN(C2=O)C(C3=CC=CC=C3N1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



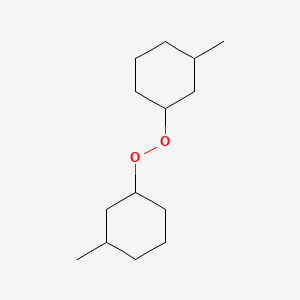
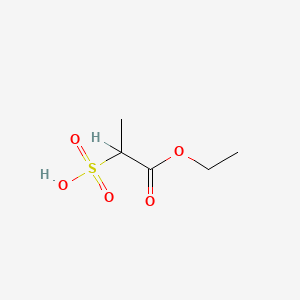
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
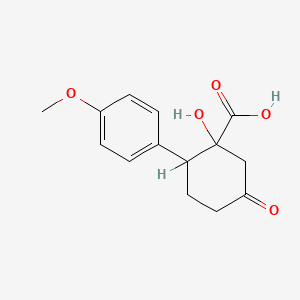
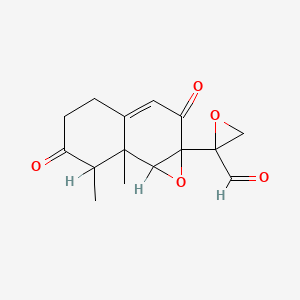

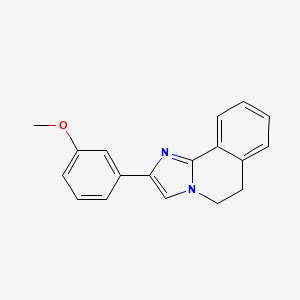
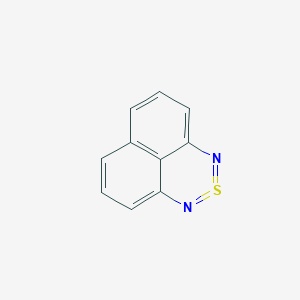
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
